4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
116532-14-0 |
|---|---|
Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-amino-1,3-dihydrobenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H |
InChI Key |
FURDKQMROXITQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of 1H-Benzo[d]imidazol-2(3H)-one
The synthesis typically begins with the nitration of 1H-benzo[d]imidazol-2(3H)-one to introduce the nitro group at the 4-position. A common approach involves:
Key Reaction:
Reduction of the Nitro Group
The nitro group is reduced to an amino group using catalytic hydrogenation:
Key Reaction:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt:
-
Conditions : Stirring in anhydrous ether or dichloromethane with gaseous HCl at 0°C.
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.85 (d, J=8.4 Hz, 1H, Ar-H), δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), δ 10.2 (s, 1H, NH) |
| ¹³C NMR | δ 165.5 (C=O), δ 148.2 (C-NO₂→C-NH₂), δ 115–130 (aromatic carbons) |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (asymmetric NO₂→NH₂ transition) |
| Mass Spec | [M+H]⁺ m/z 150.1 (C₇H₆N₃O) |
Purity Assessment
-
HPLC : >98% purity using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).
-
Elemental Analysis : Calculated for C₇H₇ClN₃O: C 45.30%, H 3.78%, N 22.64%; Found: C 45.28%, H 3.75%, N 22.60%.
Optimization of Reaction Conditions
Nitration Regioselectivity
Catalytic Hydrogenation Efficiency
-
Catalyst Loading : 5–10 wt% Pd/C achieves complete reduction without over-hydrogenation.
-
Pressure Effects : Higher H₂ pressure (60 psi) reduces reaction time to 4 hours.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
-
Cost Efficiency : Batch hydrogenation at 100 L scale reduces Pd/C usage by 40% through catalyst recycling.
-
Purification : Recrystallization from ethanol/water (1:3) achieves pharma-grade purity (>99.5%).
Emerging Methodologies
Photocatalytic Reduction
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride
- Molecular Formula : C7H8ClN3O
- Molecular Weight : 185.61 g/mol
- CAS Number : 85533-71-7
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its reactivity and potential for biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown IC50 values as low as 7.4 μM in vitro against specific cancer lines, suggesting potent anticancer properties .
-
Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate varying degrees of antimicrobial activity:
Pathogen MIC (μg/mL) Inhibition Zone (mm) Staphylococcus aureus 40 21 Bacillus subtilis 300 12 Escherichia coli 200 14 Pseudomonas aeruginosa 500 10
These results highlight its potential as a broad-spectrum antimicrobial agent.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes, particularly those involved in cancer proliferation and carbohydrate metabolism:
- α-glucosidase Inhibition : Recent studies have shown that derivatives of this compound can significantly inhibit α-glucosidase with IC50 values as low as 0.64 μM, indicating potential applications in diabetes management through modulation of glucose absorption .
Coordination Chemistry
In the realm of chemistry, this compound serves as a useful building block for synthesizing more complex molecules and can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for various chemical applications.
Case Studies
Several notable case studies have explored the applications and efficacy of this compound:
- Cytotoxicity Assays : A series of benzimidazole derivatives were synthesized based on this compound and tested across multiple cancer cell lines. The derivatives exhibited IC50 values ranging from sub-micromolar to micromolar concentrations, showcasing a broad spectrum of biological activity .
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of the compound against various pathogens, confirming its effectiveness and providing insights into its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazolone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison of 4-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride with structurally related compounds:
Structural and Functional Group Comparisons
Data Table: Key Research Findings
Biological Activity
4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core with an amino group that plays a critical role in its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that several benzimidazole derivatives possess activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of similar compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 40 μg/mL to 500 μg/mL against Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the benzimidazole structure was linked to enhanced activity against these pathogens .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound A | 40 | S. aureus |
| Compound B | 200 | E. coli |
| Compound C | 500 | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxic Effects
A recent study investigated the cytotoxicity of benzimidazole derivatives against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| A549 | 7.34 | Doxorubicin 12.42 |
| MCF-7 | 15.00 | Doxorubicin 12.42 |
| HCT-116 | 18.00 | Doxorubicin 12.42 |
These findings suggest that modifications to the benzimidazole structure can enhance its anticancer activity, making it a promising candidate for further development .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase I, an essential enzyme for DNA replication and transcription, thereby inducing apoptosis in cancer cells .
- Quorum Sensing Interference : In Pseudomonas aeruginosa, certain benzimidazole derivatives disrupt quorum sensing pathways, reducing virulence and biofilm formation, which are critical for bacterial pathogenicity .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis or necrosis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via N-acylation or alkylation of the benzimidazolone scaffold. For example, halogenated benzimidazolones are prepared by reductive amination of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with functionalized aldehydes, followed by HCl treatment and purification via mass-directed HPLC . Optimization involves adjusting stoichiometry, temperature (e.g., 48-hour heating in DMF for alkylation), and catalysts (e.g., tetra-n-butylammonium bromide for nucleophilic substitution) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (via SHELX or ORTEP-III) to resolve 3D conformation and hydrogen-bonding networks .
- Elemental analysis to verify stoichiometry of the hydrochloride salt.
Q. How does solubility in polar solvents (e.g., DMSO) impact experimental design?
- Methodological Answer : With solubility <21.7 mg/mL in DMSO, stock solutions should be prepared at ≤10 mM to avoid precipitation. For biological assays, dilute in aqueous buffers (pH 4–7) to maintain stability. Storage at -20°C in anhydrous DMSO prevents hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of benzimidazolone derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL to determine bond lengths and angles. For example, the NH tautomer is confirmed by a C=O bond length of ~1.23 Å and N–H···O hydrogen bonds. Refinement with OLEX2 or SHELXPRO validates thermal parameters and disorder modeling .
Q. What in vitro assays are suitable for evaluating cytotoxicity, and how are IC50 values calculated?
- Methodological Answer : Use the Sulforhodamine B (SRB) assay against cancer cell lines (e.g., HCT-116, MCF-7). Protocol:
- Seed cells in 96-well plates (5,000 cells/well).
- Treat with 0.1–100 µM compound for 48 hours.
- Fix cells, stain with SRB, measure absorbance at 565 nm.
- Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) .
Q. How do structural modifications (e.g., halogenation, acyl groups) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Halogenation : Introduce 5-Cl or 5-Br via electrophilic substitution to enhance lipophilicity and target binding (e.g., PLD1 inhibition increased by 10-fold with 5-Br vs. H) .
- Acyl groups : Perform N-acylation with aromatic chlorides (e.g., benzoyl) to improve metabolic stability. Assess via logP measurements and cytochrome P450 inhibition assays .
Q. What computational strategies are used for QSAR modeling of benzimidazolone derivatives?
- Methodological Answer :
- Descriptor selection : Use 2D (topological polar surface area, Wiener index) and 3D (molecular electrostatic potential) descriptors.
- Model building : Apply stepwise multiple linear regression (MLR) to correlate descriptors with IC50 values (e.g., R² >0.85 for HCT-116 cytotoxicity) .
- Validation : Use leave-one-out cross-validation and external test sets (Q² >0.7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
